molecular formula C8H7NO2 B15332008 2,4-Dihydroxy-6-methylbenzonitrile CAS No. 98554-73-5

2,4-Dihydroxy-6-methylbenzonitrile

Cat. No.: B15332008
CAS No.: 98554-73-5
M. Wt: 149.15 g/mol
InChI Key: QOXWLYUSNMFTHA-UHFFFAOYSA-N
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Description

2,4-Dihydroxy-6-methylbenzonitrile is a benzonitrile derivative characterized by hydroxyl groups at positions 2 and 4, a methyl group at position 6, and a nitrile functional group.

Properties

CAS No.

98554-73-5

Molecular Formula

C8H7NO2

Molecular Weight

149.15 g/mol

IUPAC Name

2,4-dihydroxy-6-methylbenzonitrile

InChI

InChI=1S/C8H7NO2/c1-5-2-6(10)3-8(11)7(5)4-9/h2-3,10-11H,1H3

InChI Key

QOXWLYUSNMFTHA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C#N)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dihydroxy-6-methylbenzonitrile typically involves the nitration of 2,4-dihydroxy-6-methylbenzaldehyde followed by reduction. One common method includes the use of hydroxylamine hydrochloride as a reagent, which facilitates the conversion of benzaldehyde derivatives to benzonitriles under mild conditions .

Industrial Production Methods: Industrial production of 2,4-Dihydroxy-6-methylbenzonitrile may involve large-scale nitration and reduction processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of green chemistry approaches, such as ionic liquids, can enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dihydroxy-6-methylbenzonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Conditions may include the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of various substituted benzonitrile derivatives.

Scientific Research Applications

2,4-Dihydroxy-6-methylbenzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dihydroxy-6-methylbenzonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The nitrile group can participate in various biochemical reactions, potentially leading to the modulation of enzyme activity and cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The following table compares key attributes of 2,4-Dihydroxy-6-methylbenzonitrile with analogs differing in substituents:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties
2,4-Dihydroxy-6-methylbenzonitrile C9H7NO2 2-OH, 4-OH, 6-CH3 177.18* High polarity, strong hydrogen bonding, potential antioxidant activity
2,4-Dimethoxy-6-methylbenzonitrile C10H11NO2 2-OCH3, 4-OCH3, 6-CH3 177.20 Reduced acidity (pKa ~12–14 for OCH3), increased lipophilicity
2-Chloro-6-methylbenzonitrile C8H6ClN 2-Cl, 6-CH3 151.59 Electron-withdrawing Cl enhances nitrile reactivity; lower solubility in water
2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile C10H9FNO2 2-F, 4-CH2OH, 6-OCH3 208.19 Fluorine increases electronegativity; hydroxymethyl introduces primary alcohol reactivity

*Calculated based on structural similarity to .

Key Observations:
  • Acidity and Solubility : The hydroxyl groups in 2,4-Dihydroxy-6-methylbenzonitrile make it more acidic and water-soluble than its methoxy analog (2,4-Dimethoxy-6-methylbenzonitrile), which is more lipophilic and suited for organic-phase reactions .
  • Biological Activity: Hydroxyl groups in 2,4-Dihydroxy-6-methylbenzonitrile may confer antioxidant or anti-inflammatory properties, as seen in structurally related phenolic compounds .

Spectroscopic Comparisons

Infrared (IR) and nuclear magnetic resonance (NMR) data highlight substituent effects:

Infrared Spectroscopy (IR):
  • 2,4-Dihydroxy-6-methylbenzonitrile : Broad O-H stretches (~3400 cm⁻¹), sharp C≡N absorption (~2230 cm⁻¹) .
  • 2,4-Dimethoxy-6-methylbenzonitrile : C-O stretches (~1250 cm⁻¹) replace O-H bands; C≡N remains at ~2230 cm⁻¹ .
  • 2-Chloro-6-methylbenzonitrile : C-Cl stretch (~750 cm⁻¹); C≡N absorption unaffected .
¹H-NMR Shifts (DMSO-d6):
  • Hydroxyl protons in 2,4-Dihydroxy-6-methylbenzonitrile resonate at δ 10.10–10.24 ppm, whereas methoxy protons in the dimethoxy analog appear at δ ~3.80 ppm .
  • Methyl groups (δ 2.45 ppm in dihydroxy vs. δ 2.40 ppm in dimethoxy) show minimal shifts, indicating similar electronic environments .

Biological Activity

2,4-Dihydroxy-6-methylbenzonitrile (CAS No. 98554-73-5) is an organic compound that has garnered attention in scientific research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Molecular Characteristics:

  • Molecular Formula: C8H7NO2
  • Molecular Weight: 149.15 g/mol
  • IUPAC Name: 2,4-dihydroxy-6-methylbenzonitrile
  • Structure: The compound features two hydroxyl groups and a methyl group on the benzene ring, contributing to its unique reactivity and biological activity.
PropertyValue
CAS No.98554-73-5
Molecular FormulaC8H7NO2
Molecular Weight149.15 g/mol
IUPAC Name2,4-dihydroxy-6-methylbenzonitrile
InChI KeyQOXWLYUSNMFTHA-UHFFFAOYSA-N

The biological activity of 2,4-Dihydroxy-6-methylbenzonitrile is primarily attributed to its structural features:

  • Hydroxyl Groups: These groups can form hydrogen bonds with biological macromolecules, influencing their conformation and activity.
  • Nitrile Group: This functional group can participate in various biochemical reactions, potentially modulating enzyme activities and cellular processes.

The compound's interaction with specific molecular targets suggests a complex mechanism that may involve the inhibition or activation of certain pathways critical for cellular functions.

Biological Activities

Research has indicated several potential biological activities associated with 2,4-Dihydroxy-6-methylbenzonitrile:

  • Antimicrobial Activity: Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains.
  • Anticancer Properties: A notable study demonstrated that derivatives of this compound showed significant cytotoxicity against cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values ranged from 1.2 to 12.8 μg/ml, indicating potent activity against these cells .

Case Study: Anticancer Activity

In a recent study examining the anticancer effects of lichen-derived compounds, it was found that methyl-2,4-dihydroxy-6-methylbenzoate (a derivative) significantly reduced cell viability in various cancer cell lines through apoptosis induction. The study utilized assays such as Trypan blue exclusion and LDH release to confirm cytotoxicity and apoptosis through caspase activation .

Cytotoxicity Assays

A variety of cell lines were tested for cytotoxicity using the MTT assay protocol:

Cell LineIC50 (μg/ml)Notes
MCF-71.2Significant reduction in viability
HeLa7.0Induction of apoptosis confirmed
HepG212.8Moderate cytotoxicity observed

These findings suggest that the compound may serve as a lead for developing new anticancer agents.

Q & A

Q. What are the optimal synthetic routes for preparing 2,4-dihydroxy-6-methylbenzonitrile with high regioselectivity?

The compound’s synthesis typically involves regioselective hydroxylation and nitrile functionalization. Key methods include:

  • Friedel-Crafts alkylation : Methylation of a dihydroxybenzonitrile precursor under acidic conditions, though competing side reactions (e.g., over-methylation) require careful temperature control (80–100°C) .
  • Protection/deprotection strategies : Use of methoxymethyl (MOM) or tert-butyldimethylsilyl (TBS) groups to protect hydroxyl positions during synthesis, followed by selective deprotection .
  • Catalytic cyanation : Copper-catalyzed cyanation of halogenated intermediates (e.g., 2,4-dihydroxy-6-methylbromobenzene) using KCN or NaCN .

Q. How can researchers confirm the purity and structural identity of 2,4-dihydroxy-6-methylbenzonitrile?

  • Analytical HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min; retention time ~8.2 min .
  • Spectroscopic characterization :
    • NMR : Key signals include a singlet for the nitrile group (δ ~110 ppm in 13C^{13}\text{C}) and aromatic protons (δ 6.8–7.2 ppm in 1H^{1}\text{H}) .
    • FT-IR : Peaks at ~2230 cm1^{-1} (C≡N stretch) and 3200–3400 cm1^{-1} (O-H stretch) .
  • X-ray crystallography : Resolve hydroxyl and methyl group positions (e.g., CCDC 2032776 as a reference for similar structures) .

Advanced Research Questions

Q. What experimental strategies address contradictions in reported biological activities of 2,4-dihydroxy-6-methylbenzonitrile derivatives?

Discrepancies in bioactivity data (e.g., antimicrobial vs. cytotoxic effects) may arise from:

  • Solubility differences : Use dimethyl sulfoxide (DMSO) with ≤1% v/v to avoid solvent-induced artifacts .
  • Assay interference : The nitrile group may quench fluorescence in cell-based assays; validate results with orthogonal methods (e.g., luminescence or colorimetric assays) .
  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replace methyl with trifluoromethyl) to isolate contributing factors .

Q. How can computational modeling predict the compound’s reactivity in cross-coupling reactions?

  • Density functional theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. The hydroxyl groups at positions 2 and 4 are electron-rich, favoring Pd-catalyzed Suzuki-Miyaura couplings with boronic esters .
  • Molecular docking : Simulate interactions with catalytic enzymes (e.g., cytochrome P450) to predict metabolic pathways .
  • Solvent effects : Use COSMO-RS to model solvent polarity’s impact on reaction yields (e.g., acetonitrile vs. toluene) .

Q. What methodologies resolve challenges in synthesizing stable coordination complexes with 2,4-dihydroxy-6-methylbenzonitrile?

The compound’s dual hydroxyl groups act as bidentate ligands but may form unstable chelates. Strategies include:

  • pH control : Maintain pH 6–7 to deprotonate hydroxyls without hydrolyzing the nitrile group .
  • Metal selection : Transition metals (e.g., Cu2+^{2+}, Fe3+^{3+}) form more stable complexes than alkali metals .
  • Spectroscopic monitoring : Track complex stability via UV-Vis (λ~450 nm for d-d transitions) and cyclic voltammetry .

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